molecular formula C11H19NO4 B2371293 Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate CAS No. 880166-10-9

Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

Cat. No.: B2371293
CAS No.: 880166-10-9
M. Wt: 229.276
InChI Key: SRRLSLUOBZWDNA-UHFFFAOYSA-N
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Description

“Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate” is a chemical compound with the CAS Number: 880166-10-9 . It has a molecular weight of 229.28 and its IUPAC name is methyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-aminocyclobutane-l-carboxylic acid with acetyl chloride in methanol at 0 °C . The reaction mixture is then warmed to room temperature and stirred for about 12 hours . After completion of the reaction, the reaction mixture is concentrated under reduced pressure to give methyl 1-aminocyclobutane-l-carboxylate hydrochloride .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(6-5-7-11)8(13)15-4/h5-7H2,1-4H3,(H,12,14) .


Chemical Reactions Analysis

The compound can react with potassium carbonate and iodomethane in DMF at room temperature to form this compound .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

1. Scale-Up Synthesis in Continuous Photo Flow Chemistry

Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate serves as a significant building block in the scale-up synthesis of cis-cyclobutane-1,3-Dicarboxylic acid derivatives, utilizing continuous photo flow chemistry. This method optimizes the production of various biologically active compounds and material science components, especially those incorporating the cyclobutane ring system labeled with deuterium atoms. Such advancements are pivotal in the synthesis of internal standards for drug candidate compounds, aiding in nonclinical and clinical pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).

2. Synthesis of Functionalized Heterocyclic Amino Acid

The compound serves as a precursor in the synthesis of novel, functionalized heterocyclic amino acids. Notably, it plays a role in the generation of Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate through [3+2] cycloaddition, showcasing its utility in developing new functionalized molecules with potential biological applications (Dzedulionytė et al., 2021).

3. Developing Deaza-Analogues of Marine Alkaloids

The compound is integral in synthesizing deaza-analogues of the bisindole marine alkaloid topsentin, showcasing its versatility in marine biochemistry research. This synthesis involves one-pot reactions, highlighting the compound's efficiency in streamlining complex chemical processes (Carbone et al., 2013).

4. Enantioselective Synthesis in Medicinal Chemistry

It plays a crucial role in the enantioselective synthesis of complex molecules like methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, which is vital in medicinal chemistry for developing pharmacologically active compounds. The synthesis involves a Pd-catalyzed amide coupling with vinyl triflate and subsequent oxazole formation (Magata et al., 2017).

5. Synthesis of Amino Acid-Based Polyacetylenes

In polymer science, this compound is utilized in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These monomers, like N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, are instrumental in creating polymers with unique optical and structural properties, contributing to advancements in materials science (Gao, Sanda, & Masuda, 2003).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . The precautionary statements associated with the compound are P261-P305+P351+P338 .

Properties

IUPAC Name

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(6-5-7-11)8(13)15-4/h5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRLSLUOBZWDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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